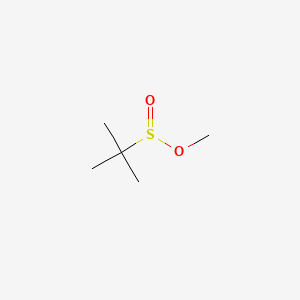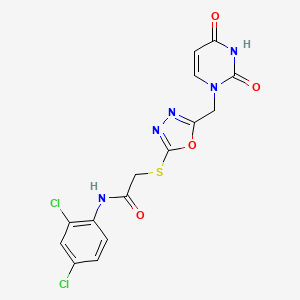
N-(2,4-dichlorophenyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H11Cl2N5O4S and its molecular weight is 428.24. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dichlorophenyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dichlorophenyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Routes and Potential Applications
The compound under discussion belongs to a class of compounds with the 1,3,4-oxadiazole core, which has been widely studied for various biological activities. A novel five-step synthetic route to 1,3,4-oxadiazole derivatives demonstrates the potential of these compounds as α-glucosidase inhibitors, suggesting their application in managing diabetes through enzyme inhibition. The compounds synthesized in this study showed promising inhibitory activity, supported by molecular modeling and ADME predictions, indicating their potential as drug leads (Iftikhar et al., 2019).
Antimicrobial Activity
Another aspect of these compounds is their antimicrobial activity. For instance, novel thiazolidinone and acetidinone derivatives, including the structural motif similar to our compound of interest, have been synthesized and screened for their antimicrobial activity against various microorganisms. The study showcases the broad spectrum of bacterial inhibition these compounds can offer, making them valuable in the search for new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
QSAR Studies and Antibacterial Agents
Further research includes QSAR (Quantitative Structure-Activity Relationship) studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines, which could offer insights into the antibacterial activity of compounds against S. aureus and E. coli. These studies reveal that certain structural and physicochemical parameters significantly contribute to the compounds' antibacterial efficacy, providing a basis for the design of new antibacterial agents with enhanced activity (Desai et al., 2008).
NMR Studies and Biological Screening
An NMR study of a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety highlights the importance of structural elucidation in understanding the biological activity of these compounds. This detailed analysis can aid in the design and synthesis of derivatives with optimized pharmacological properties (Li Ying-jun, 2012).
Enzyme Inhibition and Pharmacological Evaluation
Further studies involve the synthesis, characterization, and biological screening of derivatives, showcasing their activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These findings indicate the potential therapeutic applications of these compounds in treating conditions like Alzheimer's disease and inflammation (Rehman et al., 2013).
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O4S/c16-8-1-2-10(9(17)5-8)18-12(24)7-27-15-21-20-13(26-15)6-22-4-3-11(23)19-14(22)25/h1-5H,6-7H2,(H,18,24)(H,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKQBQWZAAJYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane](/img/structure/B2958423.png)


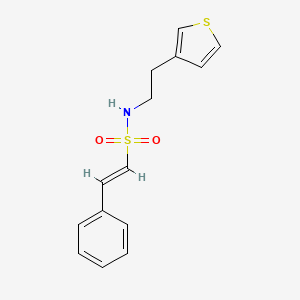
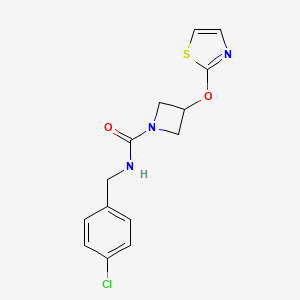
![(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)
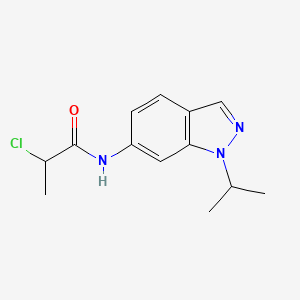
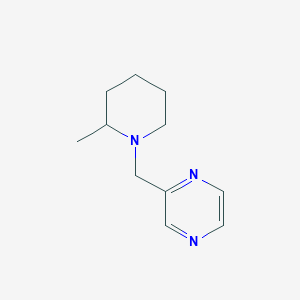
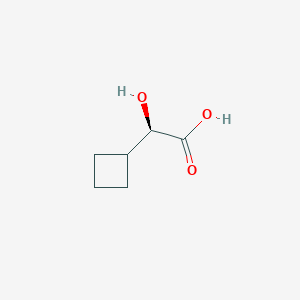
![N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2958438.png)
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2958440.png)

